2-Methyl-3-trifluoromethylphenylthiourea
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Overview
Description
2-Methyl-3-trifluoromethylphenylthiourea is an organosulfur compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-trifluoromethylphenylthiourea typically involves the reaction of 2-methyl-3-trifluoromethylaniline with an appropriate isothiocyanate. One common method includes dissolving 2-methyl-3-trifluoromethylaniline in a solvent such as acetonitrile and then adding the isothiocyanate. The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-trifluoromethylphenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Methyl-3-trifluoromethylphenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the production of dyes, elastomers, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-trifluoromethylphenylthiourea involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with residues in the gibberellin insensitive DWARF1 receptor, enhancing its binding affinity . This interaction can lead to various biological effects, such as promoting plant growth or inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenethyl-3-(3-trifluoromethylphenyl)thiourea
- 3-(Trifluoromethyl)aniline
Uniqueness
2-Methyl-3-trifluoromethylphenylthiourea stands out due to its unique trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and bioactivity, making it more effective in various applications compared to similar compounds .
Properties
Molecular Formula |
C9H9F3N2S |
---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C9H9F3N2S/c1-5-6(9(10,11)12)3-2-4-7(5)14-8(13)15/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
XYUMJKDINXYQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
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